molecular formula C12H20BN3O3 B2698025 5-Amino-6-ethoxypyrazine-2-boronic acid pinacol ester CAS No. 1309978-31-1

5-Amino-6-ethoxypyrazine-2-boronic acid pinacol ester

Cat. No. B2698025
CAS RN: 1309978-31-1
M. Wt: 265.12
InChI Key: FKPVOPJJAYRZME-UHFFFAOYSA-N
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Description

Boronic acid pinacol esters are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed carbon–carbon bond forming reactions like Suzuki–Miyaura reaction .


Molecular Structure Analysis

The molecular structure of boronic acid pinacol esters involves a boron atom bonded to two oxygen atoms and an organic group .


Chemical Reactions Analysis

Boronic acid pinacol esters are used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Protodeboronation of boronic esters is also an important reaction .


Physical And Chemical Properties Analysis

Boronic acid pinacol esters are usually bench stable, easy to purify, and often commercially available . They are generally environmentally benign .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. Pinacol boronic esters serve as essential reagents in SM coupling reactions. These reactions allow the synthesis of diverse organic compounds, including pharmaceuticals, agrochemicals, and materials .

Hydromethylation of Alkenes

Catalytic protodeboronation of alkyl boronic esters, including pinacol boronic esters, enables the formal anti-Markovnikov hydromethylation of alkenes. This transformation is valuable but previously unknown. By pairing protodeboronation with a Matteson–CH₂–homologation, researchers can achieve this selective hydromethylation. Notably, this sequence has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .

Organic Synthesis

Pinacol boronic esters are highly stable and easy to handle. They serve as versatile building blocks in organic synthesis. Researchers use them for various transformations, such as homologations, conjunctive cross couplings, and radical-polar crossover reactions. Their bench stability and compatibility with other functional groups make them attractive substrates .

Pharmaceutical Intermediates

Specific derivatives of pinacol boronic esters, such as 2-Cyanopyridine-5-boronic acid pinacol ester and 2-(Methylamino)pyrimidine-5-boronic acid pinacol ester, find applications as pharmaceutical intermediates. These compounds play crucial roles in the synthesis of bioactive molecules .

Heterocyclic Synthesis

Pinacol boronic esters participate in heterocycle synthesis. For example, they can be used in the construction of heteroarenes, which are essential structural motifs in pharmaceuticals and agrochemicals. The radical-based protocols allow the formation of diverse heterocyclic compounds .

Formal Total Synthesis

Researchers have employed protodeboronation in the formal total synthesis of natural products. Notably, it played a role in the synthesis of δ-®-coniceine and indolizidine 209B. These examples highlight the practical significance of pinacol boronic esters in complex molecule assembly .

Future Directions

The use of boronic acid pinacol esters in organic synthesis, particularly in Suzuki–Miyaura coupling, continues to be a significant area of research . The development of new reactions and applications for these compounds is a promising direction for future studies.

Mechanism of Action

Target of Action

The primary target of the compound 5-Amino-6-ethoxypyrazine-2-boronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The 5-Amino-6-ethoxypyrazine-2-boronic acid pinacol ester interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound 5-Amino-6-ethoxypyrazine-2-boronic acid pinacol ester affects the Suzuki–Miyaura coupling pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of a wide range of organic compounds . The downstream effects include the formation of new organic compounds through carbon–carbon bond formation .

Pharmacokinetics

It’s known that the compound is relatively stable , which suggests it may have good bioavailability

Result of Action

The molecular and cellular effects of the action of 5-Amino-6-ethoxypyrazine-2-boronic acid pinacol ester are the formation of new carbon–carbon bonds . This results in the synthesis of new organic compounds, which can be used in various applications in organic chemistry .

Action Environment

The action, efficacy, and stability of 5-Amino-6-ethoxypyrazine-2-boronic acid pinacol ester can be influenced by environmental factors. For instance, the pH strongly influences the rate of the reaction . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes . Additionally, the compound is usually bench stable , suggesting it has good stability under standard laboratory conditions.

properties

IUPAC Name

3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BN3O3/c1-6-17-10-9(14)15-7-8(16-10)13-18-11(2,3)12(4,5)19-13/h7H,6H2,1-5H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPVOPJJAYRZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=N2)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-6-ethoxypyrazine-2-boronic acid pinacol ester

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